Acetic acid;undec-9-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;undec-9-en-1-ol, also known as 9-Undecen-1-ol,acetate, is an organic compound with the molecular formula C13H26O3. It is a colorless liquid with a characteristic odor. This compound is an ester formed from acetic acid and undec-9-en-1-ol, and it is used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid;undec-9-en-1-ol can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a catalyst. In this case, acetic acid reacts with undec-9-en-1-ol, typically in the presence of a mineral acid catalyst like sulfuric acid. The reaction is reversible and produces water as a byproduct .
Industrial Production Methods
Industrial production of this compound involves the same esterification process but on a larger scale. The reaction conditions are optimized to increase yield and purity. The process may involve continuous distillation to remove water and drive the reaction towards ester formation .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;undec-9-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a carboxylic acid.
Reduction: The ester can be reduced to form the corresponding alcohol and acetic acid.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Undec-9-enoic acid and acetic acid.
Reduction: Undec-9-en-1-ol and acetic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid;undec-9-en-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;undec-9-en-1-ol involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release acetic acid and undec-9-en-1-ol, which can then interact with cellular components. The alcohol group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Acetic acid;dec-9-en-1-ol: Similar structure but with one less carbon atom.
Acetic acid;dodec-9-en-1-ol: Similar structure but with one more carbon atom.
Acetic acid;oct-9-en-1-ol: Similar structure but with three fewer carbon atoms.
Uniqueness
Acetic acid;undec-9-en-1-ol is unique due to its specific chain length and the presence of both an ester and an alcohol group. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it useful in diverse applications .
Properties
CAS No. |
90176-49-1 |
---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
acetic acid;undec-9-en-1-ol |
InChI |
InChI=1S/C11H22O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12;1-2(3)4/h2-3,12H,4-11H2,1H3;1H3,(H,3,4) |
InChI Key |
VWAHGRBZUJQOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCCCCCCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.